
N-Monoacetylcystine
Overview
Description
N-Monoacetylcystine is a sulfur-containing amino acid derivative known for its role as an antidote for paracetamol poisoning and its use in treating influenza A virus . It is a compound of significant interest in both medical and biochemical research due to its antioxidant properties and its ability to replenish glutathione levels in the body .
Mechanism of Action
Target of Action
N-Monoacetylcystine, also known as N-Acetylcystine, primarily targets the liver, acting as an antidote for paracetamol poisoning . It is also used in the treatment of influenza A virus pandemic .
Mode of Action
This compound acts as a hepatoprotective agent by restoring hepatic glutathione, serving as a glutathione substitute, and enhancing the nontoxic sulfate conjugation of acetaminophen . It exerts its mucolytic action through its free sulfhydryl group, which opens up the disulfide bonds in the mucoproteins, thus lowering mucous viscosity .
Biochemical Pathways
This compound is a sulfur-containing amino acid . It is a precursor in the formation of the antioxidant glutathione in the body . The thiol (sulfhydryl) group confers antioxidant effects and is able to reduce free radicals .
Pharmacokinetics
Following both single and multiple-dose administration, plasma concentration of this compound increases rapidly, reaching a peak at approximately 1.0 h . Maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is 15.4 h in Chinese and 18.7 h in Caucasian participants, and the fraction of this compound excreted in urine in the 36 h following administration is 3.7% in Chinese and 3.8% in Caucasian participants .
Result of Action
The net result of this compound’s action is a normalization of pathologically elevated cortical glutamate levels . It has been found to reduce susceptibility to infection through improvement of phagocyte oxidative burst .
Action Environment
The effectiveness of this compound supplementation depends on the polymorphism of genes related to folate and glutathione metabolism . It has been used in clinical trials to improve cognitive dysfunction in schizophrenia and to treat severe acute alcoholic hepatitis .
Biochemical Analysis
Biochemical Properties
N-Monoacetylcystine plays a crucial role in biochemical reactions, primarily through its conversion to cysteine and subsequently to glutathione. Glutathione is essential for maintaining cellular redox balance and detoxifying reactive oxygen species. This compound interacts with several enzymes and proteins, including glutathione synthetase and glutathione reductase, which are involved in the synthesis and regeneration of glutathione . Additionally, this compound can modulate the activity of transcription factors such as nuclear factor kappa B, influencing the expression of genes involved in inflammation and oxidative stress .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It enhances cellular antioxidant capacity by replenishing glutathione levels, thereby protecting cells from oxidative damage . This compound also influences cell signaling pathways, such as the c-Jun N-terminal kinase and p38 MAP kinase pathways, which are involved in stress responses . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to cysteine, which is then used for glutathione synthesis. Glutathione acts as a reducing agent, neutralizing reactive oxygen species and maintaining cellular redox balance . This compound can also directly interact with proteins and enzymes, modifying their activity through its reducing properties . This includes the inhibition of pro-inflammatory transcription factors and the activation of cell survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease due to degradation . Long-term studies have shown that this compound can have sustained antioxidant effects, but its impact on cellular function may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can maintain cellular redox balance and protect against oxidative stress over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance antioxidant defenses and protect against oxidative damage . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more prominent at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to cysteine and glutathione. It interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, which are involved in cysteine metabolism and glutathione synthesis . This compound can also influence metabolic flux, altering the levels of various metabolites involved in redox balance and detoxification .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and is distributed to different tissues based on blood flow and tissue affinity . This compound can also bind to plasma proteins, affecting its distribution and bioavailability . Its localization and accumulation within tissues can influence its efficacy and duration of action .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It is primarily localized in the cytosol, where it participates in glutathione synthesis and redox regulation . This compound can also be found in mitochondria, where it helps maintain mitochondrial redox balance and protect against oxidative damage . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Monoacetylcystine can be synthesized through the acetylation of cysteine. The process involves adjusting the pH of the cysteine solution to a basic range (pH 9-12) and then adding acetic anhydride . This reaction results in the formation of this compound, which can be purified and stored under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar acetylation reactions. The compound is then purified through crystallization or other separation techniques to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
N-Monoacetylcystine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group under controlled conditions.
Major Products
The major products formed from these reactions include cysteine derivatives, disulfides, and other substituted amino acids .
Scientific Research Applications
N-Monoacetylcystine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and as a precursor for other compounds.
Biology: Studied for its role in cellular redox balance and as a protective agent against oxidative stress.
Medicine: Used as an antidote for paracetamol poisoning and in the treatment of conditions like carpal tunnel syndrome and pulmonary fibrosis
Industry: Employed in the production of pharmaceuticals and as an additive in food supplements and cosmetics.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Another acetylated cysteine derivative with similar antioxidant properties.
Cysteine: The non-acetylated form, which is a precursor to N-Monoacetylcystine.
Glutathione: A tripeptide consisting of glutamate, cysteine, and glycine, which is a major antioxidant in cells.
Uniqueness
This compound is unique due to its specific acetylation, which enhances its stability and bioavailability compared to cysteine. It also has distinct therapeutic applications, particularly in the context of paracetamol poisoning and oxidative stress-related conditions .
Biological Activity
N-Monoacetylcystine (NAC) is a derivative of cysteine, known for its diverse biological activities and therapeutic applications. This article provides a detailed overview of the biological activity of NAC, focusing on its mechanisms of action, clinical applications, and recent research findings.
Overview of this compound (NAC)
NAC serves as a precursor to glutathione (GSH), a critical antioxidant in the body. Its biological activities are primarily attributed to its ability to replenish GSH levels, scavenge free radicals, and modulate various biochemical pathways.
- Antioxidant Activity : NAC acts as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (), superoxide anions (), and peroxynitrite (). It also indirectly enhances antioxidant defenses by increasing intracellular GSH levels .
- Anti-inflammatory Effects : NAC inhibits the nuclear factor kappa B (NF-κB) signaling pathway, leading to decreased expression of pro-inflammatory cytokines. This effect is beneficial in conditions characterized by chronic inflammation .
- Mucolytic Properties : As a mucolytic agent, NAC reduces mucus viscosity, facilitating easier clearance from the respiratory tract. This property is particularly useful in treating chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
- Neuroprotective Effects : NAC has shown promise in neurodegenerative diseases by protecting neurons from oxidative stress and inflammation. Clinical trials are ongoing to assess its efficacy in conditions like multiple sclerosis and Alzheimer's disease .
Clinical Applications
NAC is utilized in various clinical settings, including:
- Acetaminophen Overdose : NAC is the standard treatment for acetaminophen toxicity due to its ability to replenish GSH levels, which are depleted during overdose .
- Chronic Respiratory Conditions : It is used as a mucolytic agent in patients with chronic bronchitis and COPD to improve lung function .
- Psychiatric Disorders : Research indicates that NAC may alleviate symptoms in conditions such as obsessive-compulsive disorder (OCD) by modulating glutamate levels and reducing oxidative stress .
- Cardiovascular Health : NAC has been studied for its role in improving myocardial function during ischemia-reperfusion injury, suggesting potential benefits for patients with heart disease .
Research Findings
Recent studies have expanded our understanding of NAC's biological activity:
- A study demonstrated that NAC significantly reduced leukocyte infiltration in inflamed tissues, indicating its potential in managing chronic inflammatory diseases .
- Clinical trials have shown that NAC supplementation can lead to significant reductions in Y-BOCS scores among OCD patients, highlighting its therapeutic efficacy .
- Research on the antimicrobial properties of NAC revealed its ability to disrupt biofilm formation in various bacterial species, suggesting potential applications in treating infections .
Case Studies
- Multiple Sclerosis Trial : A trial evaluating NAC's effectiveness for patients with progressive multiple sclerosis showed promising results regarding neuroprotection and symptom management .
- Asthma Management Study : In patients with severe asthma complicated by mucus obstruction, NAC treatment improved lung function and reduced mucus plugging as assessed by CT imaging .
Summary Table of Biological Activities
Biological Activity | Mechanism of Action | Clinical Application |
---|---|---|
Antioxidant | Scavenges ROS/RNS | Acetaminophen overdose, oxidative stress-related diseases |
Anti-inflammatory | Inhibits NF-κB | Chronic inflammatory diseases |
Mucolytic | Reduces mucus viscosity | Chronic bronchitis, COPD |
Neuroprotective | Protects neurons | Neurodegenerative diseases |
Antimicrobial | Disrupts biofilms | Bacterial infections |
Properties
IUPAC Name |
3-[(2-acetamido-2-carboxyethyl)disulfanyl]-2-aminopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOWUKVVFVVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948643 | |
Record name | N-(1-Hydroxyethylidene)cystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25779-79-7 | |
Record name | N-(1-Hydroxyethylidene)cystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.